

# Genetic Polymorphisms Influencing Testosterone Glucuronidation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Testosterone glucuronide*

Cat. No.: *B073421*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key genetic polymorphisms that significantly influence the glucuronidation of testosterone and its metabolites. Understanding these genetic variations is crucial for research in endocrinology, pharmacology, and clinical diagnostics, particularly in the context of testosterone replacement therapy, anti-doping science, and diseases influenced by androgen levels.

## Core Genetic Determinants of Testosterone Glucuronidation

The glucuronidation of testosterone is a critical step in its metabolism and subsequent excretion. This process is primarily mediated by the UDP-glucuronosyltransferase (UGT) family of enzymes, with UGT2B17 and UGT2B15 playing the most significant roles.<sup>[1][2][3][4]</sup> Genetic polymorphisms within the genes encoding these enzymes can lead to substantial inter-individual variability in testosterone metabolism, affecting both endogenous hormone levels and the pharmacokinetics of exogenous testosterone.

## The UGT2B17 Gene Deletion Polymorphism

A major polymorphism affecting testosterone glucuronidation is a gene deletion of the entire UGT2B17 gene.<sup>[1][5]</sup> Individuals can be homozygous for the insertion (ins/ins), heterozygous

(ins/del), or homozygous for the deletion (del/del).<sup>[6]</sup> The presence of this deletion polymorphism is strongly associated with reduced glucuronidation of testosterone.<sup>[6][7][8]</sup>

Individuals with the del/del genotype exhibit significantly lower urinary excretion of **testosterone glucuronide** (TG).<sup>[6][9][10]</sup> In fact, some studies report that individuals homozygous for the deletion have negligible amounts of urinary **testosterone glucuronide**.<sup>[10][11]</sup> This can lead to a reduced urinary testosterone to epitestosterone (T/E) ratio, a key marker in anti-doping tests.<sup>[7][12]</sup> While the impact on urinary excretion is profound, the effect on serum testosterone levels is more modest, with some studies showing a slight increase in individuals with the deletion.<sup>[7][11]</sup>

The frequency of the UGT2B17 deletion polymorphism varies significantly across different ethnic populations, being much more common in East Asian populations compared to Caucasians and Africans.<sup>[6][13]</sup>

## The UGT2B15 D85Y (rs1902023) Polymorphism

The UGT2B15 gene contains a common single nucleotide polymorphism (SNP) that results in an amino acid change from aspartate (D) to tyrosine (Y) at codon 85 (D85Y).<sup>[1][14]</sup> While UGT2B17 is the primary enzyme for testosterone glucuronidation, UGT2B15 also contributes to this process, as well as the glucuronidation of other androgens like dihydrotestosterone (DHT) and androstanediol.<sup>[1][15][16]</sup>

The functional impact of the D85Y polymorphism on testosterone glucuronidation appears to be less pronounced than the UGT2B17 deletion. However, it has been shown to influence the glucuronidation of testosterone metabolites.<sup>[1][15][16]</sup> Specifically, the UGT2B15 D85Y polymorphism is associated with serum levels of androstanediol-17-glucuronide.<sup>[1][15]</sup> There are conflicting reports on which allele is associated with higher or lower enzyme activity.<sup>[17][18]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data related to the impact of UGT2B17 and UGT2B15 polymorphisms on testosterone metabolism.

Table 1: Impact of UGT2B17 Deletion Polymorphism on Testosterone and its Metabolites

| Genotype | Urinary<br>Testosterone<br>Glucuronide<br>(TG) Excretion | Serum<br>Testosterone<br>Levels                      | Urinary T/E<br>Ratio     | Reference         |
|----------|----------------------------------------------------------|------------------------------------------------------|--------------------------|-------------------|
| ins/ins  | High                                                     | Normal                                               | Normal                   | [6][8]            |
| ins/del  | Intermediate                                             | Normal                                               | Intermediate             | [6]               |
| del/del  | Significantly<br>Reduced /<br>Negligible                 | Slightly<br>Increased or No<br>Significant<br>Change | Significantly<br>Reduced | [6][7][9][10][11] |

Table 2: Frequency of UGT2B17 Deletion Allele in Different Populations

| Population       | Deletion Allele Frequency | Reference |
|------------------|---------------------------|-----------|
| Korean           | 67% - 78%                 | [6][10]   |
| Chinese          | 77%                       | [6]       |
| Swedish          | 9% - 29%                  | [6][10]   |
| Danish           | 9%                        | [6]       |
| Caucasian        | 11% - 16%                 | [5][13]   |
| African American | 12%                       | [5]       |

Table 3: Association of UGT2B15 D85Y Polymorphism with Androgen Metabolites

| Genotype | Effect on<br>Androstanediol-17-<br>glucuronide Serum<br>Levels | Effect on<br>Testosterone/DHT<br>Urine Levels | Reference   |
|----------|----------------------------------------------------------------|-----------------------------------------------|-------------|
| DD       | Higher glucuronidation<br>activity reported in<br>some studies | Not directly<br>associated                    | [1][15][17] |
| DY       | Intermediate                                                   | Not directly<br>associated                    | [1][15]     |
| YY       | Lower glucuronidation<br>activity reported in<br>some studies  | Not directly<br>associated                    | [1][15][17] |

## Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and the logical consequences of the genetic polymorphisms.

[Click to download full resolution via product page](#)**Figure 1:** Testosterone Glucuronidation Pathway.



[Click to download full resolution via product page](#)

**Figure 2:** Effect of UGT2B17 Genotype on Urinary TG.

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the analysis of genetic polymorphisms and testosterone metabolites.

### Genotyping of UGT2B17 Deletion Polymorphism

Method: Real-Time Quantitative PCR (qPCR) or Multiplex PCR

Objective: To determine the copy number of the UGT2B17 gene (0, 1, or 2 copies).

Protocol Outline (based on qPCR):

- DNA Extraction: Genomic DNA is extracted from whole blood, saliva, or buccal cells using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).[19] DNA concentration and purity are determined by spectrophotometry.
- qPCR Assay: A TaqMan Copy Number Assay is performed using a real-time PCR instrument.
  - Probes: A specific TaqMan probe for UGT2B17 (e.g., targeting Exon 1) is used.[7] An endogenous control gene with a known copy number of two (e.g., RNase P) is used for normalization.[7]
  - Reaction Mix: The reaction mixture typically contains genomic DNA, TaqMan probe for UGT2B17, TaqMan probe for the reference gene, and PCR master mix.
  - Thermal Cycling: The qPCR is run under standard thermal cycling conditions.
- Data Analysis: The threshold cycle (Ct) values for UGT2B17 and the reference gene are determined. The copy number is calculated using the comparative Ct ( $\Delta\Delta Ct$ ) method or specialized software (e.g., CopyCaller Software).[7] The software compares the  $\Delta Ct$  of the unknown sample to a calibrator sample with a known copy number of two.

Alternative Method (Multiplex PCR): A multiplex PCR assay can be used to simultaneously amplify a fragment of the UGT2B17 gene and a control gene (e.g.,  $\beta$ -actin).[5] The presence or absence of the UGT2B17 PCR product on an agarose gel, in the presence of the control product, indicates the presence or absence of the gene.[5]

## Genotyping of UGT2B15 D85Y Polymorphism

Method: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) or TaqMan Allelic Discrimination Assay.

Objective: To identify the genotype (DD, DY, or YY) at codon 85 of the UGT2B15 gene.

Protocol Outline (based on PCR-RFLP):

- DNA Extraction: Genomic DNA is extracted as described in section 4.1.
- PCR Amplification: A specific region of the UGT2B15 gene encompassing the D85Y polymorphism is amplified using PCR with specific primers.

- **Restriction Enzyme Digestion:** The PCR product is digested with a restriction enzyme that specifically recognizes and cuts one of the alleles. The choice of enzyme depends on the sequence change introduced by the polymorphism.
- **Gel Electrophoresis:** The digested PCR products are separated by size on an agarose gel. The resulting banding pattern will be different for each genotype (DD, DY, YY), allowing for their identification.

**Alternative Method (TaqMan Allelic Discrimination):** This high-throughput method uses two allele-specific TaqMan probes, each labeled with a different fluorescent dye. The probes bind to their complementary DNA sequence during the PCR, and the resulting fluorescence signal indicates which alleles are present in the sample.

## Quantification of Testosterone and Testosterone Glucuronide

**Method:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)[\[15\]](#)[\[20\]](#)

**Objective:** To accurately measure the concentrations of testosterone and its glucuronidated metabolite in serum or urine.

**Protocol Outline (based on LC-MS/MS for urinary TG):**

- **Sample Preparation:**
  - **Urine Collection:** A urine sample is collected.
  - **Enzymatic Hydrolysis (for total testosterone measurement):** To measure total testosterone (free and glucuronidated), the urine sample is treated with  $\beta$ -glucuronidase to cleave the glucuronic acid from **testosterone glucuronide**.[\[19\]](#)
  - **Solid-Phase Extraction (SPE):** The sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analytes.[\[21\]](#) The steroids are eluted with an organic solvent.

- Derivatization (for GC-MS): For GC-MS analysis, the extracted steroids are often derivatized to increase their volatility and improve chromatographic separation.
- LC-MS/MS Analysis:
  - Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where testosterone and its metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.
  - Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecules and then fragments them. Specific parent-to-daughter ion transitions are monitored for each analyte (testosterone and **testosterone glucuronide**), providing high selectivity and sensitivity for quantification.
- Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.



[Click to download full resolution via product page](#)

**Figure 3:** General Experimental Workflow.

## Conclusion

The genetic polymorphisms in UGT2B17 and UGT2B15 are major determinants of inter-individual differences in testosterone glucuronidation. The UGT2B17 gene deletion has a profound effect on urinary testosterone excretion, with significant implications for clinical diagnostics and anti-doping science. The UGT2B15 D85Y polymorphism also contributes to the variability in the metabolism of androgens. A thorough understanding of these genetic factors, coupled with robust and accurate experimental methodologies, is essential for advancing research and development in fields where testosterone metabolism is a key consideration. This guide provides a foundational resource for professionals engaged in such work.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Testosterone metabolism and doping test results | Łaczmański | Endokrynologia Polska [journals.viamedica.pl]
- 3. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 4. Effects of Dietary Components on Testosterone Metabolism via UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | UGT2B17 Genotype and the Pharmacokinetic Serum Profile of Testosterone during Substitution Therapy with Testosterone Undecanoate. A Retrospective Experience from 207 Men with Hypogonadism [frontiersin.org]
- 7. Genetic and phenotypic variation in UGT2B17, a testosterone-metabolizing enzyme, is associated with body mass index in males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. wada-ama.org [wada-ama.org]
- 13. Normalized testosterone glucuronide as a potential urinary biomarker for highly variable UGT2B17 in children 7 to 18 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genesight.com [genesight.com]
- 15. The uridine diphosphate glucuronosyltransferase 2B15 D85Y and 2B17 deletion polymorphisms predict the glucuronidation pattern of androgens and fat mass in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gup.ub.gu.se [gup.ub.gu.se]

- 17. Frontiers | Implication of Human UGT2B7, 2B15, and 2B17 in 19-Norandrosterone Metabolism [frontiersin.org]
- 18. UDP-glucuronosyltransferase (UGT) 2B15 pharmacogenetics: UGT2B15 D85Y genotype and gender are major determinants of oxazepam glucuronidation by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of UGT2B17 gene deletion on the steroid profile of an athlete - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myadlm.org [myadlm.org]
- 21. Detection of Synthetic Testosterone Use by Novel Comprehensive Two-Dimensional Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GC $\times$ GCC-IRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genetic Polymorphisms Influencing Testosterone Glucuronidation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073421#genetic-polymorphisms-affecting-testosterone-glucuronide-levels>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

